molecular formula C11H22N2O B14898296 2-((Cyclohexylmethyl)(methyl)amino)propanamide

2-((Cyclohexylmethyl)(methyl)amino)propanamide

Cat. No.: B14898296
M. Wt: 198.31 g/mol
InChI Key: GXOCJACVCNPLGK-UHFFFAOYSA-N
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Description

2-((Cyclohexylmethyl)(methyl)amino)propanamide is an organic compound with the molecular formula C11H22N2O It is characterized by the presence of a cyclohexylmethyl group, a methyl group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclohexylmethyl)(methyl)amino)propanamide typically involves the reaction of cyclohexylmethylamine with methylamine and a suitable acylating agent such as propanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Cyclohexylmethylamine + Methylamine + Propanoyl Chloride → this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-((Cyclohexylmethyl)(methyl)amino)propanamide can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding oxides or other oxidation products.
  • Reduction : Reduction reactions can convert the amide group to an amine group.
  • Substitution : The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
  • Substitution : Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed:
  • Oxidation : Formation of cyclohexylmethyl ketone or other oxidized derivatives.
  • Reduction : Formation of 2-((Cyclohexylmethyl)(methyl)amino)propanamine.
  • Substitution : Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Cyclohexylmethyl)(methyl)amino)propanamide has several applications in scientific research:

  • Chemistry : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
  • Biology : Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine : Explored for its potential therapeutic properties and as a precursor for drug development.
  • Industry : Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-((Cyclohexylmethyl)(methyl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds:

  • 2-((Cyclohexylmethyl)(methyl)amino)butanamide
  • 2-((Cyclohexylmethyl)(methyl)amino)pentanamide
  • 2-((Cyclohexylmethyl)(methyl)amino)hexanamide

Uniqueness: 2-((Cyclohexylmethyl)(methyl)amino)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2-[cyclohexylmethyl(methyl)amino]propanamide

InChI

InChI=1S/C11H22N2O/c1-9(11(12)14)13(2)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H2,12,14)

InChI Key

GXOCJACVCNPLGK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)N(C)CC1CCCCC1

Origin of Product

United States

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